Cas no 1105222-63-6 (N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide)
![N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/1105222-63-6x500.png)
N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide
- 1105222-63-6
- AKOS024634154
- N-(4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- N-(4-fluorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
- F2267-0566
-
- インチ: 1S/C17H19FN2O3S2/c18-13-6-8-14(9-7-13)19-16(21)12-15-4-1-2-10-20(15)25(22,23)17-5-3-11-24-17/h3,5-9,11,15H,1-2,4,10,12H2,(H,19,21)
- InChIKey: WSQGRDPOAQUUTR-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=CS1)(N1CCCCC1CC(NC1C=CC(=CC=1)F)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 382.08211298g/mol
- どういたいしつりょう: 382.08211298g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 559
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 103Ų
N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2267-0566-25mg |
N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide |
1105222-63-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2267-0566-50mg |
N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide |
1105222-63-6 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2267-0566-75mg |
N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide |
1105222-63-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2267-0566-40mg |
N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide |
1105222-63-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2267-0566-10μmol |
N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide |
1105222-63-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2267-0566-5μmol |
N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide |
1105222-63-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2267-0566-30mg |
N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide |
1105222-63-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2267-0566-4mg |
N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide |
1105222-63-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2267-0566-10mg |
N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide |
1105222-63-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2267-0566-100mg |
N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide |
1105222-63-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamideに関する追加情報
Introduction to N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide (CAS No. 1105222-63-6)
N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. With a CAS number of 1105222-63-6, this molecule represents a fusion of fluorinated aromatic rings and heterocyclic sulfonyl groups, which are known for their potential in modulating biological pathways. The compound's unique structural features make it a promising candidate for further investigation in medicinal chemistry.
The core structure of N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide consists of a piperidine moiety linked to a thiophene-2-sulfonyl group, which is further connected to an acetylamide moiety. The presence of the fluorine atom at the 4-position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, making it an attractive scaffold for drug development. This feature is particularly relevant in the context of modern pharmacology, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy.
In recent years, there has been a surge in research focused on the development of novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The thiophene scaffold, in particular, has been extensively studied for its role in various biological processes, including neurotransmitter receptor interactions and enzyme inhibition. The sulfonyl group appended to the thiophene ring further enhances the compound's potential as a bioactive molecule by increasing its polarity and interactions with biological targets.
The acetylamide functional group in N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide contributes to its solubility and bioavailability, which are critical factors in drug formulation. This balance between hydrophilicity and hydrophobicity is often a key determinant in the success of a drug candidate during clinical trials. The compound's design reflects a deep understanding of molecular interactions and their implications for therapeutic action.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide with greater accuracy. These tools have been instrumental in identifying potential lead compounds for various therapeutic areas, including central nervous system disorders and inflammatory diseases. The compound's structural features suggest that it may interact with targets such as G-protein coupled receptors (GPCRs) or enzymes involved in signal transduction pathways.
The pharmaceutical industry has shown increasing interest in developing drugs that combine multiple pharmacological properties to enhance therapeutic outcomes. N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide exemplifies this trend by incorporating elements that could contribute to both efficacy and safety profiles. For instance, the fluorine atom can improve metabolic stability, while the sulfonyl group can enhance binding interactions with biological targets.
In conclusion, N-(4-fluorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide (CAS No. 1105222-63-6) represents a significant advancement in medicinal chemistry. Its unique structural composition and potential biological activities make it a valuable compound for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new therapies.
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